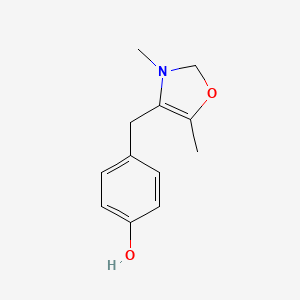

4-((3,5-Dimethyl-2,3-dihydrooxazol-4-yl)methyl)phenol

Description

4-((3,5-Dimethyl-2,3-dihydrooxazol-4-yl)methyl)phenol is a phenolic derivative featuring a partially saturated oxazole ring (2,3-dihydrooxazole) substituted with methyl groups at positions 3 and 3. The dihydrooxazolylmethyl group introduces unique electronic and steric properties, distinguishing it from simpler phenolic derivatives.

Properties

IUPAC Name |

4-[(3,5-dimethyl-2H-1,3-oxazol-4-yl)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-12(13(2)8-15-9)7-10-3-5-11(14)6-4-10/h3-6,14H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZBQZCBJIQZCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(CO1)C)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethyl-2,3-dihydrooxazol-4-yl)methyl)phenol typically involves the nucleophilic substitution reaction of an oxazoline derivative. One common method includes heating the oxazoline derivative in dimethyl sulfoxide (DMSO) in the presence of a base such as potassium hydroxide (KOH) . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethyl-2,3-dihydrooxazol-4-yl)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Reduced oxazole derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-((3,5-Dimethyl-2,3-dihydrooxazol-4-yl)methyl)phenol exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of the phenolic group to disrupt microbial cell membranes and interfere with metabolic processes.

- Case Study : A study demonstrated that derivatives of oxazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that modifications in the oxazole ring can enhance activity against specific pathogens .

Antioxidant Properties

The antioxidant potential of this compound is another area of interest:

- Free Radical Scavenging : The phenolic structure allows it to act as a free radical scavenger, which is crucial in preventing oxidative stress-related diseases.

- Research Findings : In vitro studies have shown that similar compounds can significantly reduce oxidative stress markers in cellular models, indicating potential applications in nutraceuticals aimed at combating oxidative damage .

Pharmacological Applications

The pharmacological potential of this compound extends to several therapeutic areas:

- Anti-inflammatory Effects : Research indicates that derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

- Case Studies : In vivo studies have shown that oxazole derivatives can reduce inflammation in animal models of arthritis, suggesting their utility in developing anti-inflammatory drugs .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | Aldehyde + Amine | Formation of dihydrooxazole |

| 2 | Phenolic Coupling | Phenol + Alkyl Halide | Formation of target compound |

| 3 | Purification | Crystallization | Pure product |

These synthetic routes not only provide the target compound but also allow for the exploration of various derivatives that may enhance specific biological activities.

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethyl-2,3-dihydrooxazol-4-yl)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in various biochemical pathways. These interactions can modulate enzyme activity, affect cellular signaling, and influence metabolic processes.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Isoxazole Derivatives (): Compounds such as (3-(3,5-dimethylisoxazol-4-yl)-5-methoxyphenyl)(phenyl)methanol share a 3,5-dimethylisoxazol-4-yl substituent. However, the target compound’s 2,3-dihydrooxazole core differs in electronic and geometric properties:

Table 1: Structural and Electronic Comparison

Phenolic Derivatives with Alkyl/Heterocyclic Substituents

Alkylphenols (): Compounds like 4-(1-ethylpentyl)phenol and 4-(1-propylbutyl)phenol feature branched alkyl chains. In contrast, the target compound’s heterocyclic substituent introduces polarizable N and O atoms, which may:

- Enhance Acidity: The electron-withdrawing effects of the oxazole ring could lower the phenolic O–H pKa compared to alkylphenols (e.g., pKa ~10 for alkylphenols vs. ~8–9 for the target compound, inferred from electronic effects).

- Modulate Lipophilicity: The dihydrooxazole’s polarity may reduce logP values relative to alkylphenols, impacting membrane permeability and solubility .

Plant-Derived Phenolics (): Compounds such as 4-(methoxymethyl)phenol and 4-(ethoxymethyl)phenol from Pleione bulbocodioides have alkoxymethyl groups. The target compound’s heterocyclic substituent likely confers greater metabolic stability compared to these simpler ethers, which are prone to hydrolytic cleavage .

Computational and Analytical Insights

- Density Functional Theory (DFT) : As in , DFT could predict electronic properties (e.g., HOMO-LUMO gaps) to compare reactivity with isoxazole derivatives.

- Crystallography : SHELX software () is widely used for structural elucidation, which would clarify the dihydrooxazole ring’s conformation and hydrogen-bonding patterns .

Biological Activity

4-((3,5-Dimethyl-2,3-dihydrooxazol-4-yl)methyl)phenol is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant and anti-inflammatory effects, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 201.25 g/mol

The compound features a phenolic structure modified by a 2,3-dihydrooxazole moiety, which is believed to contribute to its bioactivity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives of oxazole have shown the ability to scavenge free radicals effectively. In vitro studies demonstrated that these compounds could reduce reactive oxygen species (ROS) levels comparable to established antioxidants like Trolox .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Molecular docking studies suggest that it interacts with key inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. This suggests a mechanism where the compound could be used in treating conditions characterized by chronic inflammation .

Study on Antioxidant Activity

A study conducted on various oxazole derivatives indicated that this compound showed a notable reduction in lipid peroxidation in cell cultures. The results were quantified using the thiobarbituric acid reactive substances (TBARS) assay, demonstrating a significant decrease in malondialdehyde (MDA) levels compared to control groups .

Inhibition of Tyrosinase Activity

Another relevant study evaluated the effect of phenolic compounds on tyrosinase activity—an enzyme involved in melanin production. The results indicated that this compound inhibited tyrosinase activity effectively, suggesting potential applications in treating hyperpigmentation disorders .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.